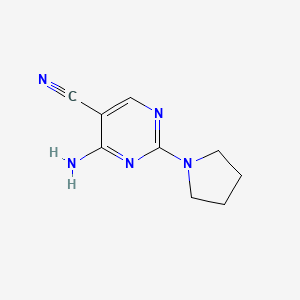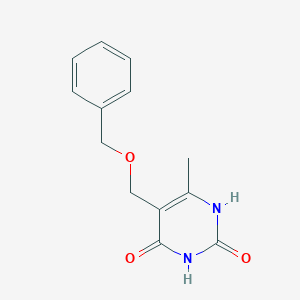
5-Benzyloxymethyl-6-methyluracil
Übersicht
Beschreibung
5-Benzyloxymethyl-6-methyluracil is a chemical compound with the molecular formula C13H14N2O3 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound has been studied using DFT and MP2 methods with 6-311G (d,p) basis set .Chemical Reactions Analysis
The Elbs oxidation of 6-methyluracil in the presence of metal phthalocyanine oxidation catalysts was studied . The most active catalysts are Fe (II), Fe (III), and Co phthalocyanines .Wissenschaftliche Forschungsanwendungen
Enhancing Drug Bioavailability
- Application: 5-Benzyloxymethyl-6-methyluracil has been investigated for its potential to enhance drug solubility and bioavailability, especially for treating HIV infection. Its poor water solubility posed a challenge for oral drug delivery, which led to the exploration of solid dispersion techniques to improve its biopharmaceutical properties. Enhanced dissolution rates were observed in in vitro studies using drug-loaded solid dispersions with certain carriers like Kollidon 17PF (Demchenko et al., 2020).
Protective Effects Against Organ Damage
- Application: Research on this compound includes its evaluation for protective effects on parenchymal organs (like the liver, kidneys, and pancreas) in laboratory animals exposed to toxic substances such as carbon tetrachloride. A composition of 5-hydroxy-6-methyluracil with ascorbic acid demonstrated a protective effect comparable to, and possibly superior to, certain drugs (Repina et al., 2020).
Alzheimer's Disease Treatment
- Application: Derivatives of 6-methyluracil have shown promise in the treatment of Alzheimer's disease. Certain derivatives are effective inhibitors of acetylcholinesterase, a key enzyme in Alzheimer's disease, and have the ability to penetrate the blood-brain barrier. These derivatives have shown potential in improving memory and reducing beta-amyloid plaques in disease models (Semenov et al., 2015).
Anti-Tumor Activity
- Application: 5-Methyluracil derivatives, including this compound, have been studied for their anti-tumor activity. The synthesis of these derivatives has led to the discovery of compounds with significant anti-tumor properties, highlighting their potential as effective treatments in oncology (Welchinska, 2014).
Antiviral Activity
- Application: Research into 6-benzyl analogs of certain uracil derivatives has revealed potent anti-HIV-1 activity. These compounds, synthesized from variants of 5-ethyluracil and 5-isopropyluracil, have shown effectiveness in inhibiting HIV-1 replication in cell models. This suggests a potential application of this compound in HIV/AIDS treatment (Tanaka et al., 2010).
Eigenschaften
IUPAC Name |
6-methyl-5-(phenylmethoxymethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-11(12(16)15-13(17)14-9)8-18-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHVAVCCVBQDMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373462 | |
| Record name | 5-Benzyloxymethyl-6-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
362690-43-5 | |
| Record name | 5-Benzyloxymethyl-6-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 362690-43-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




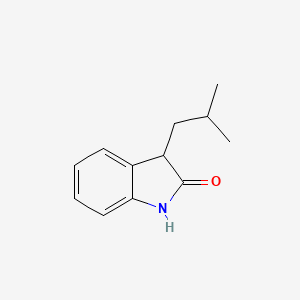



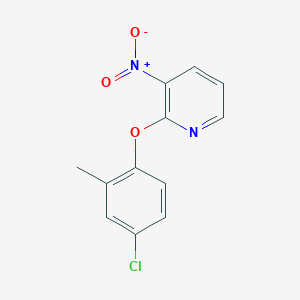
![N-[1-(4-pentylphenyl)ethylidene]hydroxylamine](/img/structure/B1596939.png)
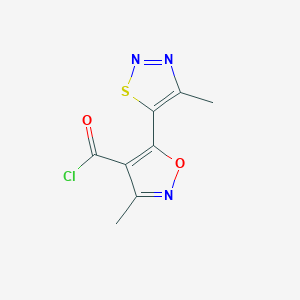



![4-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridinium-1-olate](/img/structure/B1596947.png)

